4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. It has a molecular formula of C11H17NS and a molecular weight of 195.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted thiophene derivative with a pyridine derivative in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .
Scientific Research Applications
4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction can inhibit kinase activity, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- Thieno[2,3-c]pyridine derivatives
- Thiazolo[5,4-c]pyridine derivatives
Comparison: 4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity. Compared to other thienopyridine derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C11H17NS |
---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
4-butyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H17NS/c1-2-3-4-10-9-6-8-13-11(9)5-7-12-10/h6,8,10,12H,2-5,7H2,1H3 |
InChI Key |
HVNZAJMJTYPMAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=C(CCN1)SC=C2 |
Origin of Product |
United States |
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